molecular formula C9H12ClNO2 B038697 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride CAS No. 117593-00-7

3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride

Cat. No. B038697
M. Wt: 201.65 g/mol
InChI Key: IUQGFVJCZPLHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride, also known as HOBt-Cl, is a chemical compound that is widely used in scientific research. This compound is an important intermediate for the synthesis of peptides and other organic compounds. It is a white crystalline powder that is soluble in water and other polar solvents. HOBt-Cl has many important applications in the field of organic chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride is not well understood. However, it is believed to act as a coupling agent in peptide synthesis. It reacts with the carboxylic acid group of one amino acid and the amino group of another amino acid to form an amide bond. This reaction is known as peptide bond formation.

Biochemical And Physiological Effects

3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride does not have any known biochemical or physiological effects. It is used solely as an intermediate for the synthesis of peptides and other organic compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride in lab experiments include its high purity, low toxicity, and cost-effectiveness. It is also easy to handle and store. However, 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride is sensitive to moisture and air, which can affect its stability and purity. It should be stored in a dry and air-tight container to prevent degradation.

Future Directions

There are many future directions for the use of 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride in scientific research. One area of research is the development of new coupling agents that are more efficient and cost-effective than 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride. Another area of research is the synthesis of new peptides and organic compounds using 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride as an intermediate. 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride can also be used in the synthesis of new drugs and pharmaceuticals. Further research is needed to explore the full potential of 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride in scientific research.

Synthesis Methods

3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride can be synthesized by reacting 2-chlorobenzoxazole with hexahydro-1H-azepine in the presence of a base such as sodium hydroxide. The resulting product is then treated with oxalyl chloride to form 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride. This synthesis method is widely used in laboratories and is considered to be efficient and cost-effective.

Scientific Research Applications

3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride is widely used in scientific research as an intermediate for the synthesis of peptides and other organic compounds. It is used in the solid-phase synthesis of peptides to improve the yield and purity of the final product. 3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride is also used in the synthesis of amides, esters, and other organic compounds.

properties

CAS RN

117593-00-7

Product Name

3,5,6,7,8,8a-Hexahydro-1,2-benzoxazine-2-carbonyl chloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

3,5,6,7,8,8a-hexahydro-1,2-benzoxazine-2-carbonyl chloride

InChI

InChI=1S/C9H12ClNO2/c10-9(12)11-6-5-7-3-1-2-4-8(7)13-11/h5,8H,1-4,6H2

InChI Key

IUQGFVJCZPLHAD-UHFFFAOYSA-N

SMILES

C1CCC2=CCN(OC2C1)C(=O)Cl

Canonical SMILES

C1CCC2=CCN(OC2C1)C(=O)Cl

synonyms

2H-1,2-Benzoxazine-2-carbonyl chloride, 3,5,6,7,8,8a-hexahydro- (9CI)

Origin of Product

United States

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